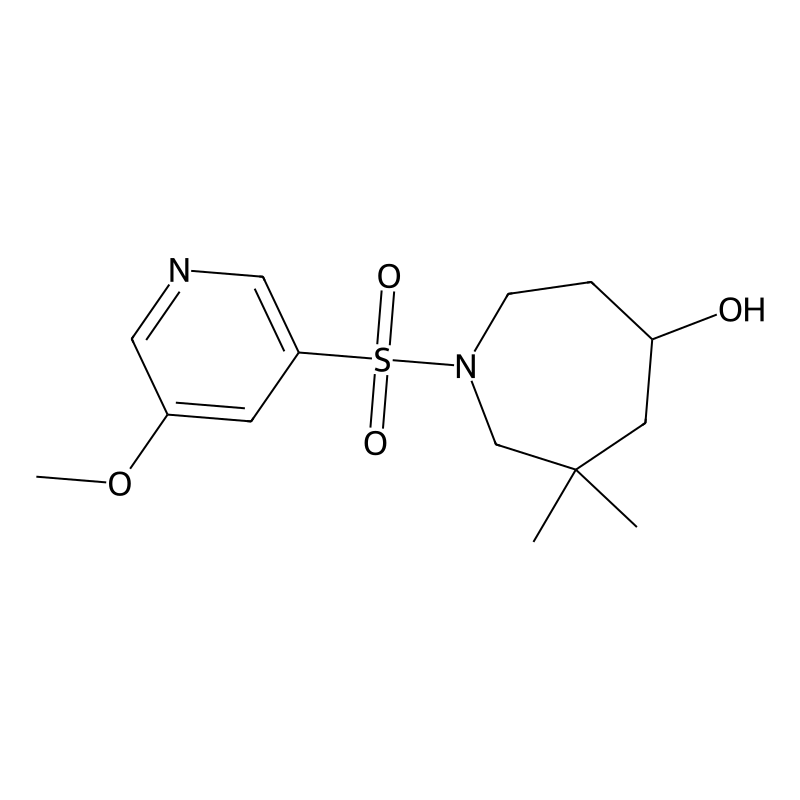

1-(5-Methoxypyridin-3-yl)sulfonyl-6,6-dimethylazepan-4-ol

Catalog No.

S7728743

CAS No.

M.F

C14H22N2O4S

M. Wt

314.40 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(5-Methoxypyridin-3-yl)sulfonyl-6,6-dimethylazepan-4-ol

IUPAC Name

1-(5-methoxypyridin-3-yl)sulfonyl-6,6-dimethylazepan-4-ol

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

InChI

InChI=1S/C14H22N2O4S/c1-14(2)7-11(17)4-5-16(10-14)21(18,19)13-6-12(20-3)8-15-9-13/h6,8-9,11,17H,4-5,7,10H2,1-3H3

InChI Key

KNCQFJDKCDGPDO-UHFFFAOYSA-N

SMILES

CC1(CC(CCN(C1)S(=O)(=O)C2=CN=CC(=C2)OC)O)C

Canonical SMILES

CC1(CC(CCN(C1)S(=O)(=O)C2=CN=CC(=C2)OC)O)C

1-(5-Methoxypyridin-3-yl)sulfonyl-6,6-dimethylazepan-4-ol, commonly known as MPDA, is a chemical compound with potential implications in various fields of research and industry. This paper focuses on the characteristics and properties of MPDA, its synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

MPDA is a six-membered azepane ring that contains a sulfonyl group and a pyridine ring. Developed by Palladium Technologies, MPDA is a chiral amine-based ligand that is used as a catalyst in various chemical reactions. It is a white crystalline solid and is soluble in organic solvents such as ethanol and dichloromethane.

MPDA has a molecular formula of C16H25N2O3S and a molecular weight of 327.45 g/mol. It has a melting point of 140-142°C and a boiling point of 441.7°C at 760mmHg. The compound is stable under normal conditions, but it should be stored in a cool, dry place. MPDA has an aromatic ring that participates in π–π stacking interactions, which can affect its chemical properties.

MPDA can be synthesized via the reaction between (S)-4-(tert-butoxycarbonylamino)pyridine-3-sulfonyl chloride and (S)-6,6-dimethyl-1,4-oxazepane-2,5-dione in the presence of a base. It can be purified via recrystallization from ethanol and water.

The synthesized MPDA can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

The synthesized MPDA can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

MPDA can be analyzed using HPLC, which separates and identifies different components of a mixture. The compound can also be analyzed using NMR spectroscopy, which provides information on the molecular structure, chemical environment, and interactions of the compound.

MPDA has been shown to exhibit promising biological properties such as anticancer activity and antibacterial activity. It has been studied in vitro and in vivo for its potential use in cancer treatment and bacterial infections.

MPDA has been shown to have low toxicity in scientific experiments. Its safety in humans has not been established and is still under investigation.

MPDA is currently used as a chiral ligand in various chemical reactions such as asymmetric hydrogenation, cycloaddition, and allylic alkylation. It has also been studied as a potential chiral auxiliary in the synthesis of chiral compounds.

MPDA has been studied extensively in the past few years for its potential applications in catalysis, drug discovery, and material science. Researchers are currently investigating its use in green chemistry and its ability to catalyze other reactions.

MPDA has potential implications in various fields of research and industry such as drug development, chemical manufacturing, and material science. It can be used as a chiral ligand in drug development, which can lead to the synthesis of more efficient and selective drugs. In chemical manufacturing, it can be used in the production of fine chemicals and pharmaceuticals. In material science, it can be used in the synthesis of functionalized polymers and biomaterials.

Despite its promising properties, MPDA has some limitations that need to be addressed. Its toxicity in humans is not established, and further studies are needed to establish its safety. Additionally, its synthesis is complex and requires several steps, which can affect its scalability.

for research on MPDA include investigating its potential as an organocatalyst and exploring its use in green chemistry. Researchers can also investigate the synthesis of MPDA derivatives with improved properties and investigate the mechanism of its catalytic activity.

MPDA is a chiral amine-based ligand that has potential implications in various fields of research and industry. This paper discussed the characteristics and properties of MPDA, its synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. Further studies are needed to establish its safety, investigate the synthesis of MPDA derivatives, and explore its potential as an organocatalyst in green chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

314.13002836 g/mol

Monoisotopic Mass

314.13002836 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds